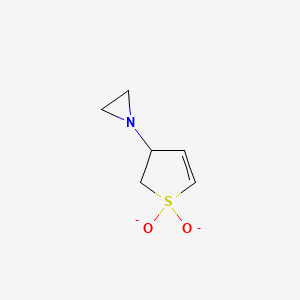
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo generalmente implica la reacción del ácido 4-amino-5-cloro-2-metoxibenzoico con 2-piperazin-1-iletanol bajo condiciones específicas . La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento, como la N,N'-diciclohexilcarbodiimida (DCC), y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como los haluros de alquilo o los cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Haluros de alquilo, cloruros de acilo
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir los ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Se utiliza en el desarrollo de compuestos farmacéuticos debido a su potencial actividad biológica.
Biología: El compuesto se puede utilizar en ensayos bioquímicos para estudiar interacciones enzimáticas y unión a receptores.
Industria: Se emplea en la síntesis de diversos intermediarios químicos e ingredientes farmacéuticos activos (API).
Mecanismo De Acción
El mecanismo de acción del 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como un agonista o un antagonista, modulando la actividad de estas dianas e influyendo en diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
- 4-amino-5-cloro-2-metoxibenzoato de 2-piperidinoetilo
- 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo
Unicidad
El 4-amino-5-cloro-2-metoxibenzoato de 2-piperazin-1-iletilo es único debido a sus características estructurales específicas, que le confieren propiedades biológicas y químicas distintas. Su porción piperazina y su grupo benzoato sustituido contribuyen a su versatilidad en diversas aplicaciones.
Propiedades
Número CAS |
307973-17-7 |
|---|---|
Fórmula molecular |
C14H20ClN3O3 |
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-13-9-12(16)11(15)8-10(13)14(19)21-7-6-18-4-2-17-3-5-18/h8-9,17H,2-7,16H2,1H3 |
Clave InChI |
STXPSWHCNHJFSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)OCCN2CCNCC2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)


![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)

![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)

![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
